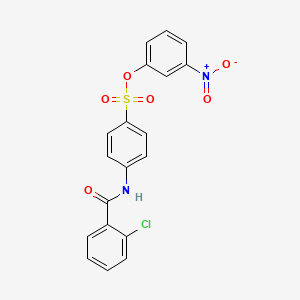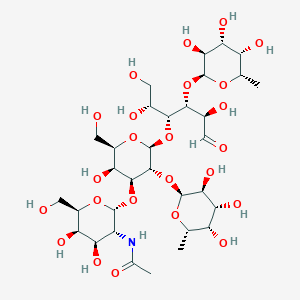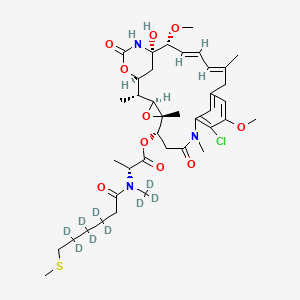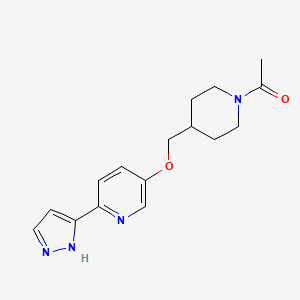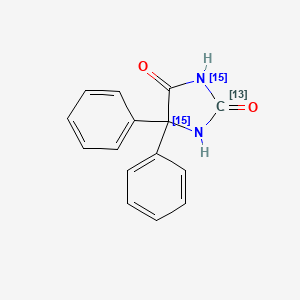
Phenytoin-15n2,13c
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenytoin-15n2,13c is a labeled form of Phenytoin, where the nitrogen and carbon atoms are isotopically labeled with nitrogen-15 and carbon-13, respectivelyIt is widely known for its antiepileptic activity and has been used in the treatment of epilepsy and other neurological disorders .
准备方法
Synthetic Routes and Reaction Conditions
Phenytoin-15n2,13c can be synthesized by incorporating the isotopically labeled nitrogen and carbon atoms into the Phenytoin molecule. One common method involves the reaction of benzil with urea in the presence of a base. The reaction typically takes place in an aqueous sodium hydroxide solution with ethanol as a solvent. The mixture is refluxed for several hours to yield Phenytoin .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of isotopically labeled precursors and optimized reaction conditions to ensure high yield and purity. Green chemistry approaches have also been explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
Phenytoin-15n2,13c undergoes various chemical reactions, including:
Oxidation: Phenytoin can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert Phenytoin to its reduced forms.
Substitution: Substitution reactions can occur at the aromatic rings or the hydantoin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include hydroxylated Phenytoin, reduced Phenytoin derivatives, and substituted Phenytoin compounds .
科学研究应用
Phenytoin-15n2,13c has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving drug metabolism and pharmacokinetics.
Biology: Helps in understanding the biological pathways and interactions of Phenytoin.
Medicine: Used in research on epilepsy and other neurological disorders.
Industry: Employed in the development of new antiepileptic drugs and formulations.
作用机制
Phenytoin-15n2,13c exerts its effects by blocking voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials in neurons. By inhibiting these channels, Phenytoin stabilizes neuronal membranes and prevents the excessive firing of neurons, thereby reducing the occurrence of seizures. The molecular targets include the sodium channels, and the pathways involved are related to the modulation of ion flow across the neuronal membrane .
相似化合物的比较
Phenytoin-15n2,13c can be compared with other antiepileptic drugs such as:
Carbamazepine: Another sodium channel blocker with similar antiepileptic properties.
Valproic Acid: A broad-spectrum antiepileptic drug that works through multiple mechanisms.
Lamotrigine: Also blocks sodium channels but has a different chemical structure.
This compound is unique due to its isotopic labeling, which makes it particularly useful in research applications involving tracing and quantification .
属性
分子式 |
C15H12N2O2 |
|---|---|
分子量 |
255.25 g/mol |
IUPAC 名称 |
5,5-diphenyl-(213C,1,3-15N2)1,3-diazolidine-2,4-dione |
InChI |
InChI=1S/C15H12N2O2/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19)/i14+1,16+1,17+1 |
InChI 键 |
CXOFVDLJLONNDW-JDOJCZCPSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2(C(=O)[15NH][13C](=O)[15NH]2)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[11-[(3S)-3-aminopyrrolidin-1-yl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-2-yl]pyrimidin-2-yl]cyclopropanecarboxamide;hydrochloride](/img/structure/B12404437.png)
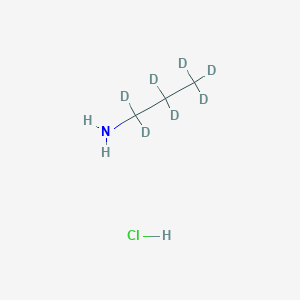
![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12404449.png)
![(2S,4R)-1-[(2S)-2-[[2-[3-[3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]propoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12404453.png)
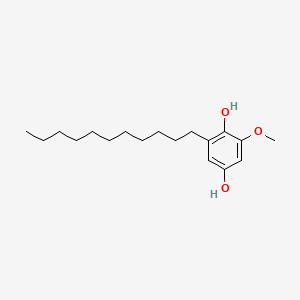
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12404465.png)

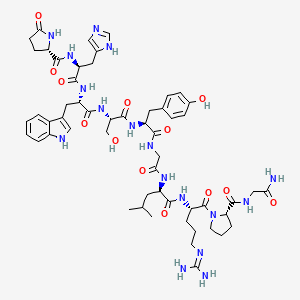
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404487.png)
